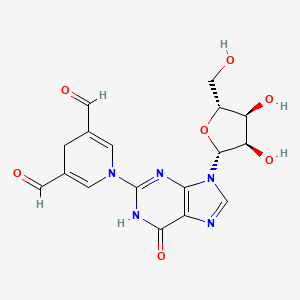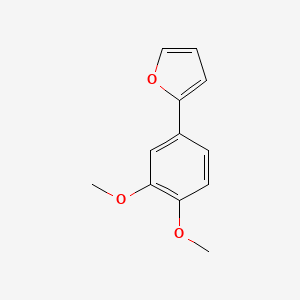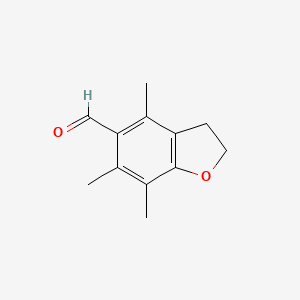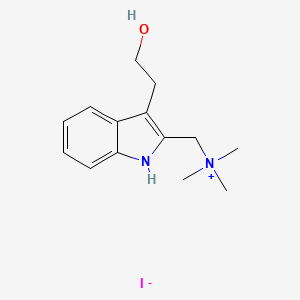
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring substituted with isopropyl and methyl groups, and a pyrrolidine ring with a carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate typically involves the condensation of (2S,5R)-2-isopropyl-5-methylcyclohexanone with 5-oxopyrrolidine-2-carboxylic acid. This reaction is often catalyzed by a small amount of glacial acetic acid . The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using large reactors. The process involves the same basic reaction but is carried out in larger volumes with continuous monitoring of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with various biomolecules and its potential as a therapeutic agent .
Medicine
In medicine, this compound is being investigated for its potential use in drug development. Its unique structure makes it a candidate for the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mecanismo De Acción
The mechanism of action of (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter activity and influencing metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-Isopropyl-5-methylcyclohexanone: A precursor in the synthesis of the target compound.
Benzyl (2S)-5-oxopyrrolidine-2-carboxylate: A similar compound with a benzyl group instead of the cyclohexyl ring.
Octadecyl (2S)-5-oxopyrrolidine-2-carboxylate: Another similar compound with an octadecyl group.
Uniqueness
What sets (2S)-2-Isopropyl-5-methylcyclohexyl 5-oxopyrrolidine-2-carboxylate apart from these similar compounds is its unique combination of the cyclohexyl ring with isopropyl and methyl substitutions, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H25NO3 |
|---|---|
Peso molecular |
267.36 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-9(2)11-5-4-10(3)8-13(11)19-15(18)12-6-7-14(17)16-12/h9-13H,4-8H2,1-3H3,(H,16,17)/t10?,11?,12-,13?/m0/s1 |
Clave InChI |
SLHPMAOXNSLXEH-ARAJFMJPSA-N |
SMILES isomérico |
CC1CCC(C(C1)OC(=O)[C@@H]2CCC(=O)N2)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2CCC(=O)N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


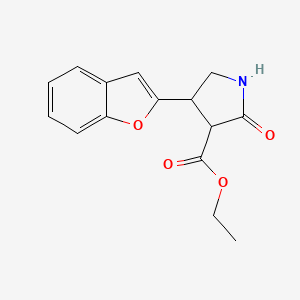
![5-Chloro-N-(propan-2-yl)imidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12897002.png)
![5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
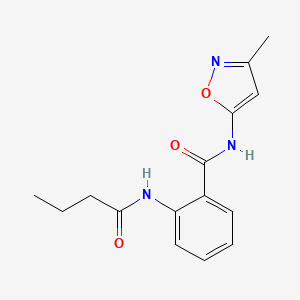


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxyadenosine](/img/structure/B12897026.png)

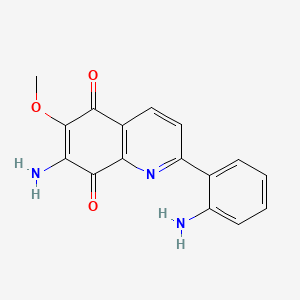
![2-(Benzo[d]oxazol-2(3H)-ylidene)-2-(phenylsulfonyl)acetonitrile](/img/structure/B12897043.png)
